
Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical)
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Overview
Description
Fmoc-N<sup>ω</sup>,N<sup>ω</sup>-dimethyl-L-arginine (asymmetrical) is a protected arginine derivative widely used in solid-phase peptide synthesis (SPPS). This compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and two methyl groups asymmetrically attached to the ω-guanidine nitrogen atoms of the arginine side chain. Its CAS number is 268564-10-9, with a molecular formula of C23H28N4O4 and a molecular weight of 424.5 g/mol . The asymmetrical dimethylation distinguishes it from symmetric dimethylarginine derivatives, influencing its physicochemical properties and applications in peptide chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical) typically involves the following steps:
Protection of the amino group: The amino group of L-arginine is protected using the Fmoc group.
Dimethylation: The guanidine moiety of the protected arginine is then dimethylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production methods for Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve automated peptide synthesizers and large-scale purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group in the molecule undergoes esterification with alcohols in the presence of acid catalysts (e.g., HCl, H2SO4) or bases (e.g., NaOH). This reaction replaces the hydroxyl group with an alkoxy group, forming esters that are critical for modifying solubility and stability in pharmaceutical applications.
Example :
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Reagents : Primary/secondary alcohols (e.g., ethanol, isopropanol)
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Conditions : Reflux at elevated temperatures (60–100°C)
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Product : Corresponding esters (e.g., ethyl 2-(6-(trifluoromethoxy)pyridin-3-yl)acetate)
Decarboxylation Reactions
Decarboxylation eliminates the carboxylic acid group, typically under thermal or catalytic conditions. This reaction is facilitated by the electron-withdrawing trifluoromethoxy group, which stabilizes intermediates via resonance.
Example :
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Reagents : Copper chromite (catalyst)
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Conditions : Heating at 200–250°C under inert atmosphere
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Product : Methyl-substituted pyridine derivatives
Oxidation/Reduction Reactions
The compound participates in redox transformations involving its functional groups:
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Oxidation : The pyridine ring may undergo oxidation to form pyridine N-oxide derivatives using oxidants like mCPBA or hydrogen peroxide.
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Reduction : The carboxylic acid group can be reduced to a primary alcohol (via LiAlH4) or amine (via Curtius rearrangement).
Amination and Functional Group Transformations
The pyridine ring’s nitrogen and trifluoromethoxy substituent enable amination reactions. For instance, substitution at the 3-position (ortho to the trifluoromethoxy group) can occur via nucleophilic aromatic substitution under strongly basic conditions .
Example :
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Reagents : Ammonia (NH3), heat
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Conditions : Elevated temperatures (80–120°C)
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Product : Aminopyridine derivatives
Coupling Reactions
The compound’s reactive sites allow participation in cross-coupling reactions (e.g., Suzuki, Heck) to form biaryl or heteroaryl derivatives. For instance, halogenation at the 3-position followed by palladium-catalyzed coupling with aryl boronic acids can yield complex structures .
Example :
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Reagents : Pd(PPh3)4, Na2CO3, aryl boronic acid
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Conditions : DMF/water, 80–100°C
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Product : Cross-coupled aromatic systems
Comparative Analysis of Reaction Types
Reaction Type | Key Reagents | Conditions | Product Type |
---|---|---|---|
Esterification | Alcohols, H2SO4 | Reflux (60–100°C) | Esters |
Decarboxylation | CuCrO4 | 200–250°C, inert atmosphere | Methylpyridine derivatives |
Oxidation | mCPBA, H2O2 | Room temperature to 50°C | Pyridine N-oxide |
Reduction | LiAlH4, H2N-NH2 | THF, reflux | Alcohols/amines |
Amination | NH3, heat | 80–120°C | Aminopyridines |
Coupling | Pd catalysts, boronic acids | DMF/water, 80–100°C | Biaryl systems |
Mechanistic Insights
The trifluoromethoxy group at the 6-position enhances reactivity through strong electron-withdrawing effects, stabilizing intermediates in substitution and oxidation reactions. This substituent also influences regioselectivity in electrophilic aromatic substitution, favoring meta or
Scientific Research Applications
Fmoc-Nω,ω-dimethyl-L-arginine (asymmetrical) hydrochloride is a versatile compound with significant applications in peptide synthesis, drug development, biochemical research, and diagnostics . It is widely used in various research fields due to its unique properties .
Peptide Synthesis: Fmoc-Nω,ω-dimethyl-L-arginine (asymmetrical) hydrochloride acts as a protective group in peptide synthesis, allowing for selective modification of amino acids and improving yields in peptide production .
Drug Development: This compound is crucial in developing new pharmaceuticals, particularly in creating compounds that target specific biological pathways, potentially leading to more effective treatments with fewer side effects . It can also be explored as a potential lead compound in developing new drugs, especially those targeting metabolic disorders or cardiovascular diseases .
Biochemical Research: Researchers utilize Fmoc-Nω,ω-dimethyl-L-arginine (asymmetrical) hydrochloride to study the function of nitric oxide synthase, which is important for understanding cardiovascular health and related diseases .
Diagnostics: This compound can be used to develop diagnostic tools for various conditions, enhancing the ability to detect and monitor diseases through targeted biochemical interactions .
Analytical Chemistry: Na-Fmoc-Nw-nitro-L-arginine can be employed as a standard in various analytical techniques, aiding in the quantification and characterization of related compounds in complex mixtures .
Bioconjugation: Its reactive functional groups enable conjugation with biomolecules, facilitating the development of targeted drug delivery systems and improving the efficacy of therapeutic agents .
Mechanism of Action
The mechanism of action of Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical) involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the synthesis is complete, the Fmoc group is removed, allowing the arginine residue to participate in the desired biological or chemical processes. The dimethylation of the guanidine moiety can affect the compound’s interactions with other molecules, influencing its biological activity and specificity.
Comparison with Similar Compounds
Structural and Functional Differences
Symmetric vs. Asymmetric Dimethylarginine Derivatives
- Key Differences :
- Stereoelectronic Effects : Asymmetrical dimethylation alters hydrogen-bonding capacity and side-chain conformation, impacting peptide folding and receptor interactions .
- Synthetic Accessibility : Symmetric derivatives are often more challenging to synthesize due to regioselectivity constraints in dimethylation reactions .
Other Arginine Derivatives with Alternative Protecting Groups
- Comparative Notes: Solubility: Fmoc-Arg(Me)2-OH (asymmetrical) exhibits better solubility in DMF compared to bulkier Mtr- or Pbf-protected analogs . Deprotection Conditions: Mtr and Pbf groups require strong acids (e.g., TFA), while dimethylated derivatives are stable under standard SPPS conditions .
Commercial and Industrial Perspectives
Market Availability :
Challenges :
Biological Activity
Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical) is a synthetic amino acid derivative of L-arginine, characterized by its unique asymmetrical dimethylation. This compound has garnered attention in pharmacological research due to its significant biological activities, particularly as a substrate for nitric oxide synthase (NOS) and as an inhibitor of arginine methylation. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H28N4O4
- Molecular Weight : 424.50 g/mol
- CAS Number : 268564-10-9
Fmoc-Nw,w-dimethyl-L-arginine functions primarily through the following mechanisms:
- Nitric Oxide Synthase Substrate : It serves as a substrate for NOS, influencing the production of nitric oxide (NO), which plays a critical role in vasodilation and neurotransmission.
- Inhibition of Arginine Methylation : The compound acts as an inhibitor of protein arginine methylation, affecting various signaling pathways and protein functions .
Biological Activities
The biological activities of Fmoc-Nw,w-dimethyl-L-arginine can be summarized as follows:
- Vasodilation : By serving as a substrate for NOS, it promotes vasodilation, which is crucial in cardiovascular health.
- Endothelial Function : It plays a role in maintaining endothelial function, with implications for cardiovascular diseases .
- Cancer Research : Its inhibition of arginine methylation may have potential applications in cancer research, where altered methylation patterns are often observed .
Comparative Analysis with Related Compounds
The following table compares Fmoc-Nw,w-dimethyl-L-arginine with structurally similar compounds:
Compound Name | Structure/Characteristics | Unique Features |
---|---|---|
Fmoc-N,N-dimethyl-L-arginine (symmetrical) | Symmetrical dimethylation | Used mainly in peptide synthesis without asymmetry |
N,N-Dimethylarginine | Lacks the Fmoc protecting group | Naturally occurring; involved in NO regulation |
Fmoc-L-arginine | Contains only one dimethyl group | More common in standard peptide synthesis |
Fmoc-Nw,w-dimethyl-L-arginine's asymmetrical structure allows for specific interactions that are not possible with symmetrical counterparts, potentially conferring distinct biological properties.
Case Studies and Research Findings
Recent studies have highlighted the biological significance of Fmoc-Nw,w-dimethyl-L-arginine:
- Cardiovascular Health : Research indicates that elevated levels of asymmetric dimethylarginine (ADMA), a related compound, correlate with endothelial dysfunction in various cardiovascular diseases. This suggests that Fmoc-Nw,w-dimethyl-L-arginine may also play a role in these conditions .
- Cancer Cell Proliferation : In vitro studies have demonstrated that compounds similar to Fmoc-Nw,w-dimethyl-L-arginine can inhibit the proliferation of cancer cell lines. For instance, certain cyclic dipeptides exhibit cytotoxic effects on glioma cells, indicating potential therapeutic applications for compounds that modulate arginine metabolism .
- Endothelial Dysfunction Marker : As an endogenous NOS inhibitor, Fmoc-Nw,w-dimethyl-L-arginine could serve as a biomarker for endothelial dysfunction, particularly in conditions such as HIV infection where ADMA levels are elevated .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and purifying Fmoc-N<sup>ω,ω</sup>-dimethyl-L-arginine (asymmetrical) in solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Synthesis : Use Fmoc-protected derivatives (e.g., Fmoc-Arg(Me)2-OH) with Wang or Rink resins (loading capacity: 0.9–1.1 mmol/g) for SPPS. Ensure coupling efficiency with activators like HBTU/HOBt and monitor via Kaiser test .
- Purification : Employ reverse-phase HPLC with C18 columns (gradient: 0.1% TFA in H2O/ACN). Validate purity (>95%) via HPLC retention time alignment with standards and mass spectrometry (e.g., ESI-MS for M.W. 424.5 g/mol) .
Q. How is Fmoc-N<sup>ω,ω</sup>-dimethyl-L-arginine characterized to confirm structural integrity and enantiomeric purity?
- Methodological Answer :
- Structural Confirmation : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify methyl group positions (δ ~2.7–3.1 ppm for dimethylation). Specific rotation ([α]D in DMF: -6.0° to -4.0°) helps confirm stereochemistry .
- Enantiomeric Purity : Analyze via chiral HPLC (e.g., Chirobiotic T column) or capillary electrophoresis. Ensure ≥90.5% L-enantiomer using validated protocols .
Advanced Research Questions
Q. What experimental approaches are used to study the role of asymmetrical dimethylarginine (ADMA) in nitric oxide (NO) synthase inhibition?
- Methodological Answer :
- In Vitro Models : Treat endothelial cells with ADMA (0.01–10 µM) and measure NO production via Griess assay or fluorescent probes (e.g., DAF-FM). Compare with L-arginine supplementation (10–100 µM) to reverse inhibition .
- Functional Correlations : Correlate plasma ADMA levels (quantified via HPLC with fluorescence detection; LOD: 0.01 µM) with vasodilation impairment in hypercholesterolemic models .
Q. How can researchers resolve discrepancies in ADMA’s biological effects across studies (e.g., conflicting dose-response outcomes)?
- Methodological Answer :
- Controlled Variables : Standardize sample matrices (e.g., EDTA plasma vs. serum) to avoid pre-analytical artifacts. Validate assays using spiked recovery tests (98–102% recovery) .
- Mechanistic Replication : Test ADMA in parallel with symmetric dimethylarginine (SDMA) to isolate NOS-specific effects. Use genetic models (e.g., DDAH knockout mice) to study metabolic pathways .
Q. What advanced analytical strategies address co-elution challenges when quantifying ADMA in complex biological samples?
- Methodological Answer :
- Chromatographic Optimization : Use orthogonal separation techniques (e.g., HILIC vs. reverse-phase) to resolve ADMA from SDMA and arginine. Derivatize with ortho-phthaldialdehyde (OPA) for enhanced fluorescence detection .
- Mass Spectrometry : Employ LC-MS/MS (MRM transitions: ADMA m/z 203→46; SDMA m/z 203→172) for specificity in metabolomic profiling .
Q. Methodological Notes
Properties
Molecular Formula |
C23H28N4O4 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2R)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C23H28N4O4/c1-27(2)22(24)25-13-7-12-20(21(28)29)26-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H2,24,25)(H,26,30)(H,28,29)/t20-/m1/s1 |
InChI Key |
QXAXLSMKNHJDNM-HXUWFJFHSA-N |
Isomeric SMILES |
CN(C)C(=NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Canonical SMILES |
CN(C)C(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Origin of Product |
United States |
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